molecular formula C11H16OS B033647 5-Hexylthiophene-2-carbaldehyde CAS No. 100943-46-2

5-Hexylthiophene-2-carbaldehyde

Cat. No. B033647
CAS RN: 100943-46-2
M. Wt: 196.31 g/mol
InChI Key: VWCAHBARARIQLV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiophene derivatives like 5-Hexylthiophene-2-carbaldehyde often involves regioselective and chemoselective methods. For example, the synthesis of related compounds involves multi-step protocols starting from thiophene, utilizing lithium/halogen exchange reactions, and palladium-catalyzed coupling reactions such as the Suzuki reaction for forming thiophene carbaldehyde derivatives (S. Bar, 2021); (Qiang Zhang et al., 2016).

Molecular Structure Analysis

The molecular structure of thiophene derivatives, including 5-Hexylthiophene-2-carbaldehyde, is crucial for their chemical properties and applications. NMR, IR, and elemental analysis are commonly used for characterization, revealing details about the compound's molecular framework and confirming the success of the synthesis process (Zhu Xingrong, 2007).

Chemical Reactions and Properties

5-Hexylthiophene-2-carbaldehyde participates in various chemical reactions, including coupling and alkylation reactions. The compound's reactivity is influenced by its thiophene core, which is susceptible to electrophilic substitution and coupling reactions. These reactions are foundational for creating complex molecules with potential applications in materials science and organic electronics (Shyh-Ming Yang & Jim-Min Fang, 1995).

Physical Properties Analysis

Thiophene derivatives exhibit interesting physical properties, such as photoluminescence, which are significant for applications in optoelectronic devices. The absorption and emission properties of these compounds can be tailored through structural modifications, providing insights into their electronic structures and potential uses in sensing and light-emitting devices (Zhu Xingrong, 2007).

Chemical Properties Analysis

The chemical properties of 5-Hexylthiophene-2-carbaldehyde, such as its reactivity in coupling reactions and the influence of substituents on its behavior, are essential for synthesizing target molecules with desired functions. Studies on its reactions and derivatives highlight the versatility of thiophene carbaldehydes in organic synthesis and materials science (Shyh-Ming Yang & Jim-Min Fang, 1995).

Scientific Research Applications

Role in Sustainable Chemical Synthesis

5-Hexylthiophene-2-carbaldehyde, as a derivative of hydroxymethylfurfural (HMF), plays a significant role in the development of renewable chemicals and materials. Research indicates that derivatives like 5-Hexylthiophene-2-carbaldehyde can be key reactants in creating sustainable adhesives, leveraging the shift from fossil-based binders to bio-derived alternatives. This transition is especially relevant in industries such as wood and foundry, which are among the largest users of adhesives and are actively seeking sustainable solutions (Thoma et al., 2020).

Biomass Conversion to Value-added Chemicals

The conversion of plant biomass into furan derivatives, including compounds like 5-Hexylthiophene-2-carbaldehyde, represents a pivotal area of research in green chemistry. These derivatives are seen as alternative feedstocks for the chemical industry, potentially replacing non-renewable hydrocarbon sources. The application spans across various domains, including the production of monomers, polymers, and even fuels, highlighting the versatility and potential of 5-Hexylthiophene-2-carbaldehyde in contributing to a more sustainable chemical industry (Chernyshev et al., 2017).

Safety and Hazards

5-Hexylthiophene-2-carbaldehyde is harmful if swallowed and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It may also cause long-lasting harmful effects to aquatic life .

properties

IUPAC Name

5-hexylthiophene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16OS/c1-2-3-4-5-6-10-7-8-11(9-12)13-10/h7-9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWCAHBARARIQLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=CC=C(S1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60466865
Record name 5-hexylthiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60466865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

100943-46-2
Record name 5-hexylthiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60466865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Hexylthiophene-2-carboxaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Under a nitrogen atmosphere at 0° C., 24 ml of n-butyllithium (1.6M in hexane) were added by dripping to a THF solution containing 2-hexylthiophene (5 g). The solution was then stirred for another 15 minutes and, after adding DMF (5 ml), set to room temperature. The resulting solution was then poured into a IN ammonium chloride solution and extracted with methylene chloride. An organic layer was washed with water and dried with anhydrous magnesium sulfate. A crude product was collected by removing the solvent and then purified by a column chromatograph (carrier: silicon dioxide; eluate: hexane/methylene chloride-4/1 (volume ratio)) to obtain 4.6 g of a product.
Quantity
24 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

In a 3 liter-four-necked flask, 173.7 (2.38 mol) of N,N-dimethylformamide was placed and cooled to 5° C., followed by addition of 201.4 g (1.31 mol) of POCl3 in 15 min. below 10° C. under stirring. After stirring for 30 min. below 10° C., 200 g (1.19 mol) of 2-hexylthiophene was added dropwise to the mixture in 10 min. at room temperature, followed by stirring for 1.5 hours and further stirring for 2 hours at 60° C. After the reaction, the reaction mixture was poured into 5 liter of iced water, subjected to 3 times of extraction with 2 liter of chloroform and washed 6 times with 2 liter of water. The organic layer was dried with CaCl2, followed by distilling-off of the solvent and reduced-pressure distillation in an atmosphere of nitrogen to obtain 199.2 g of a product (yield: 85.0%). Then, 20 g of the product obtained was purified by silica gel column chromatography with the use of an n-hexane/ethyl acetate=20/1 mixture solvent to obtain 18.2 g of a pure product (yield: 91.0%).
[Compound]
Name
173.7
Quantity
2.38 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
201.4 g
Type
reactant
Reaction Step Three
Quantity
200 g
Type
reactant
Reaction Step Four
Name
Quantity
5 L
Type
solvent
Reaction Step Five
Yield
85%

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